



Application Notes and Protocols: 6-Formylindolo(3,2-b)carbazole (FICZ)

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Compound of Interest		
Compound Name:	6-Formylindolo(3,2-b)carbazole	
Cat. No.:	B1196274	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formylindolo(3,2-b)carbazole, commonly known as FICZ, is a naturally occurring tryptophan derivative formed by the exposure of tryptophan to light. It is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of a wide array of cellular processes.[1] FICZ binds to the AhR with high affinity, leading to its activation and the subsequent transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1.[2] Due to its role in activating the AhR signaling pathway, FICZ has become a critical tool for researchers studying xenobiotic metabolism, immune regulation, and the development of novel therapeutics targeting the AhR.

This document provides detailed application notes and experimental protocols for the use of FICZ in a research setting, along with a list of commercial suppliers.

Commercial Suppliers of 6-Formylindolo(3,2-b)carbazole (FICZ)

A variety of life science companies supply FICZ for research purposes. The following table summarizes key information from several suppliers. Purity levels are typically high (≥95%), and the compound is usually supplied as a crystalline solid.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Notes
Santa Cruz Biotechnol ogy	6- Formylindo lo[3,2- b]carbazol e	172922- 91-7	C19H12N2O	284.31	≥95%	High affinity aryl hydrocarbo n receptor ligand.
Enzo Life Sciences	6- Formylindo lo(3,2- b)carbazol e	172922- 91-7	C19H12N2O	284.3	≥95% (HPLC)	A tryptophanderived, high affinity aryl hydrocarbo n receptor ligand (Kd=7x10-11 M).
StressMarq Bioscience s	6- Formylindo lo[3,2- b]carbazol e (FICZ)	172922- 91-7	C19H12N2O	284.3	>95%	Ah receptor ligand.
Cayman Chemical	6- Formylindo lo[3,2- b]carbazol e	172922- 91-7	C19H12N2O	284.3	≥95%	An AhR activator. Soluble in DMSO (0.3 mg/ml) and DMF (0.5 mg/ml).
InvivoGen	FICZ (AhR Ligand)	172922- 91-7	C19H12N2O	284.31	≥ 95%	Tryptophan -derived agonist of AhR.



Application Notes Aryl Hydrocarbon Receptor (AhR) Activation

FICZ is one of the most potent endogenous ligands for the AhR, with a dissociation constant (Kd) in the picomolar range.[2] Its primary and most well-characterized application is the activation of the AhR signaling pathway. This makes FICZ an invaluable tool for:

- Studying AhR-mediated gene expression: Treatment of cells with FICZ robustly induces the
 expression of AhR target genes, such as CYP1A1, CYP1A2, CYP1B1, and AHRR (Aryl
 Hydrocarbon Receptor Repressor). This allows for the investigation of the downstream
 effects of AhR activation in various cell types.
- Investigating the physiological roles of AhR: By activating the AhR in a controlled manner, researchers can explore its involvement in diverse biological processes, including immune response, cell differentiation, and barrier function in tissues like the skin and gut.
- Screening for AhR modulators: FICZ can be used as a positive control in high-throughput screening assays designed to identify novel agonists or antagonists of the AhR.

Immunomodulation

The AhR pathway is a key regulator of the immune system. FICZ, as a potent AhR agonist, has been shown to modulate immune cell differentiation and function. A significant application in this area is the study of T helper 17 (Th17) cells.

- Th17 Cell Differentiation: The AhR is involved in the differentiation of naïve CD4+ T cells into Th17 cells, a subset of T helper cells crucial for mucosal immunity but also implicated in autoimmune diseases. FICZ can be used in in vitro T cell differentiation assays to promote and study the development of Th17 cells.
- Regulation of Inflammatory Responses: FICZ has been demonstrated to have both proinflammatory and anti-inflammatory effects depending on the context. It can influence the production of various cytokines and chemokines, making it a useful tool for dissecting the complex role of AhR in inflammation.

Experimental Protocols



Protocol 1: In Vitro AhR Activation and CYP1A1 Induction Assay

This protocol describes a general procedure for treating a cell line (e.g., HepG2, HaCaT) with FICZ to induce AhR activation and measure the upregulation of a target gene, CYP1A1, via quantitative PCR (qPCR).

Materials:

- 6-Formylindolo(3,2-b)carbazole (FICZ)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Appropriate cell line (e.g., HepG2 human hepatoma cells)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

- Stock Solution Preparation: Prepare a 1 mM stock solution of FICZ in DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
- Cell Seeding: Seed the cells in a suitable culture plate (e.g., 6-well or 12-well plate) at a
 density that will result in 70-80% confluency at the time of treatment.
- Cell Treatment: The following day, dilute the FICZ stock solution in complete culture medium
 to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle
 control with the same final concentration of DMSO as the highest FICZ concentration.



Remove the old medium from the cells and replace it with the FICZ-containing or vehicle control medium.

- Incubation: Incubate the cells for the desired time period. For CYP1A1 mRNA induction, a time course of 4, 8, or 24 hours is common.[2]
- RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Analysis: Perform qPCR using the synthesized cDNA, primers for CYP1A1 and a housekeeping gene, and a qPCR master mix.
- Data Analysis: Calculate the relative expression of CYP1A1 mRNA normalized to the housekeeping gene using the ΔΔCt method.

Quantitative Data Summary:

Cell Line	FICZ Concentration	Incubation Time	Fold Induction of CYP1A1 mRNA (Example)
HepG2	10 nM	8 hours	~50-fold
HepG2	100 nM	8 hours	~200-fold
НаСаТ	10 nM	4 hours	~30-fold
HaCaT	100 nM	4 hours	~150-fold

Note: Fold induction values are illustrative and can vary significantly depending on the cell line, passage number, and experimental conditions.

Protocol 2: In Vitro Th17 Cell Differentiation Assay

This protocol provides a basic framework for differentiating naïve CD4+ T cells into Th17 cells using FICZ as an AhR agonist in the polarizing cytokine cocktail.



Materials:

- Naïve CD4+ T cells (isolated from human peripheral blood or mouse spleen)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
- Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
- Recombinant human/mouse IL-6
- Recombinant human/mouse TGF-β1
- Anti-IFN-y and Anti-IL-4 neutralizing antibodies
- 6-Formylindolo(3,2-b)carbazole (FICZ)
- Cell stimulation cocktail (e.g., PMA and Ionomycin)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Antibodies for flow cytometry: Anti-CD4, Anti-IL-17A, Anti-RORyt

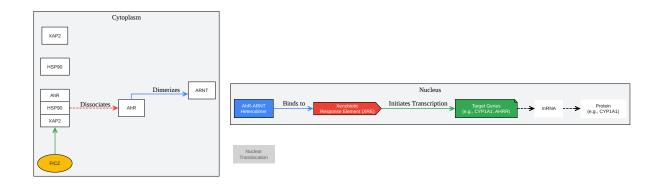
Procedure:

- T Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs or mouse splenocytes using a cell sorting or magnetic bead-based kit.
- T Cell Activation: Coat a 24-well plate with anti-CD3 antibody. Seed the naïve CD4+ T cells
 in the pre-coated plate in complete RPMI medium containing soluble anti-CD28 antibody.
- Th17 Polarization: Add the Th17 polarizing cytokine cocktail to the cells. This typically
 includes IL-6 and TGF-β1.[3] Also, add anti-IFN-γ and anti-IL-4 antibodies to block
 differentiation into Th1 and Th2 lineages, respectively.
- FICZ Treatment: Add FICZ to the culture at a final concentration typically ranging from 10 nM to 200 nM. Include a vehicle control (DMSO).



- Cell Culture: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
- Restimulation: Before analysis, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.
- Flow Cytometry Staining: Harvest the cells and stain for the surface marker CD4. Then, fix and permeabilize the cells and stain for the intracellular markers IL-17A and the master transcription factor for Th17 cells, RORyt.
- Data Analysis: Analyze the cells using a flow cytometer. Gate on the CD4+ population and quantify the percentage of cells expressing IL-17A and/or RORyt.

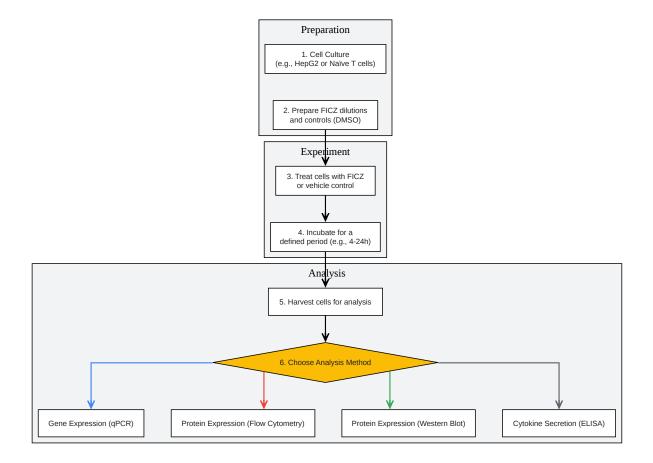
Visualizations



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Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by FICZ.



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Caption: A generalized experimental workflow for in vitro studies using FICZ.

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